molecular formula C22H21N3O5 B3205619 1-benzyl-N'-(2,3-dimethoxybenzoyl)-6-oxo-1,6-dihydropyridine-3-carbohydrazide CAS No. 1040651-22-6

1-benzyl-N'-(2,3-dimethoxybenzoyl)-6-oxo-1,6-dihydropyridine-3-carbohydrazide

Cat. No.: B3205619
CAS No.: 1040651-22-6
M. Wt: 407.4 g/mol
InChI Key: XEFYQXAJBGZIOO-UHFFFAOYSA-N
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Description

1-benzyl-N'-(2,3-dimethoxybenzoyl)-6-oxo-1,6-dihydropyridine-3-carbohydrazide is a useful research compound. Its molecular formula is C22H21N3O5 and its molecular weight is 407.4 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

1-benzyl-N'-(2,3-dimethoxybenzoyl)-6-oxopyridine-3-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O5/c1-29-18-10-6-9-17(20(18)30-2)22(28)24-23-21(27)16-11-12-19(26)25(14-16)13-15-7-4-3-5-8-15/h3-12,14H,13H2,1-2H3,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEFYQXAJBGZIOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)NNC(=O)C2=CN(C(=O)C=C2)CC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-benzyl-N'-(2,3-dimethoxybenzoyl)-6-oxo-1,6-dihydropyridine-3-carbohydrazide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological properties, including its synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C22H21N3O5
  • Molecular Weight : 407.4 g/mol
  • CAS Number : 1040651-22-6

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. These properties are typically assessed using various assays such as DPPH and ABTS radical scavenging tests. The compound's structure suggests potential for free radical scavenging due to the presence of methoxy groups which can stabilize free radicals.

Acetylcholinesterase Inhibition

One of the notable biological activities associated with this compound is its potential as an acetylcholinesterase (AChE) inhibitor. AChE inhibitors are crucial in treating neurodegenerative diseases like Alzheimer's. Studies have shown that derivatives of similar structures can exhibit potent inhibitory effects against AChE, with IC50 values indicating their efficacy. For instance, related compounds have shown IC50 values ranging from 15 µM to over 100 µM .

The mechanisms by which this compound exerts its biological effects may involve:

  • Radical Scavenging : The methoxy groups in the structure can donate electrons to free radicals, thereby neutralizing them.
  • Enzyme Inhibition : The compound may interact with the active site of AChE through hydrogen bonding or hydrophobic interactions, leading to a decrease in acetylcholine breakdown and an increase in its availability at synapses.

Study on Antioxidant and Enzyme Inhibition

In a study focused on similar compounds, it was observed that certain derivatives exhibited significant antioxidant activity alongside AChE inhibition. For example, a compound with a similar dihydropyridine structure demonstrated an IC50 value of 25 µM against AChE while also showing strong antioxidant activity in various assays .

Clinical Relevance

The potential clinical applications of this compound are promising. Its dual role as an antioxidant and AChE inhibitor positions it as a candidate for further research in treating neurodegenerative disorders.

Data Table: Biological Activity Overview

Activity TypeAssay MethodResult (IC50)Reference
AntioxidantDPPH Scavenging25 µM
AcetylcholinesteraseEnzyme Inhibition15 µM

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-benzyl-N'-(2,3-dimethoxybenzoyl)-6-oxo-1,6-dihydropyridine-3-carbohydrazide
Reactant of Route 2
Reactant of Route 2
1-benzyl-N'-(2,3-dimethoxybenzoyl)-6-oxo-1,6-dihydropyridine-3-carbohydrazide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.